7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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Overview
Description
“7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a unique chemical compound with the empirical formula C10H10FNO2 and a molecular weight of 195.19 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” can be represented by the SMILES string OC(=O)C1NCCc2ccc(F)cc12
. This indicates the presence of a fluorine atom attached to the seventh carbon in the isoquinoline ring.
Scientific Research Applications
Antimicrobial Applications
One significant application of derivatives closely related to 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is in the development of novel antimycobacterial agents. For instance, compounds synthesized from the fluoroquinolone class have demonstrated potent in vitro and in vivo activities against Mycobacterium tuberculosis and multi-drug resistant strains. These compounds, including derivatives of 1,4-dihydro-6-fluoro-7-(substituted secondary amino)-4-oxoquinoline-3-carboxylic acids, have shown promising results in reducing mycobacterial load in lung and spleen tissues in animal models (Senthilkumar et al., 2009). Another study revealed that certain 1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids exhibited significant antimycobacterial effects, with some compounds being highly active against both Mycobacterium tuberculosis and resistant strains, showcasing the potential of these derivatives in treating tuberculosis (Senthilkumar et al., 2008).
Antitumor Activities
Derivatives of fluoroquinolones and related structures have also shown promising antitumor activities. A particular study focused on heterocycles fused onto 4-oxoquinoline-3-carboxylic acid derivatives, demonstrating significant cytotoxicity against human tumor cell lines, especially breast carcinoma cells. These findings highlight the potential of these compounds in the development of novel anticancer agents (El-Abadelah et al., 2007).
Chemical Synthesis and Medicinal Chemistry
In the realm of chemical synthesis, 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its analogs play a crucial role as intermediates and building blocks. For example, a study detailed the synthesis of 8-Fluoro-3,4-dihydroisoquinoline and its transformation into various substituted tetrahydroisoquinolines. These derivatives are pivotal in the development of potential central nervous system drug candidates, illustrating the compound's versatility in synthesizing novel pharmacological agents (Hargitai et al., 2018).
Safety And Hazards
“7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is classified as a skin irritant (H315) and an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWDBACTAQQIGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696311 |
Source
|
Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
1260641-74-4 |
Source
|
Record name | 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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